Product packaging for 3-Fluoro-3-methylbutanoic acid(Cat. No.:CAS No. 1314982-17-6)

3-Fluoro-3-methylbutanoic acid

Cat. No.: B2909271
CAS No.: 1314982-17-6
M. Wt: 120.123
InChI Key: TZEFNMZZMAAVNS-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylbutanoic acid is a fluorinated carboxylic acid with the molecular formula C5H9FO2 . Its structure features a fluorine atom on a tertiary carbon, making it a valuable and stable intermediate in organic synthesis and medicinal chemistry research. Fluorinated analogs of organic molecules are of significant interest because the introduction of fluorine can dramatically alter a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability . As a non-natural fluorinated fatty acid, it serves as a versatile building block for the development of more complex molecules, including potential pharmaceuticals and imaging agents . Researchers can utilize this compound to create novel valine analogs or other fluorinated amino acids, which are explored as substrates for amino acid transport studies in areas such as cancer research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO2 B2909271 3-Fluoro-3-methylbutanoic acid CAS No. 1314982-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEFNMZZMAAVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314982-17-6
Record name 3-fluoro-3-methylbutanoic acid
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Synthetic Methodologies for 3 Fluoro 3 Methylbutanoic Acid and Its Precursors/derivatives

Direct Fluorination Strategies Applied to Butanoic Acid Scaffolds

The direct introduction of a fluorine atom onto a butanoic acid framework represents an efficient approach to synthesizing fluorinated carboxylic acids. chemrxiv.org This strategy is appealing as it utilizes readily available starting materials and can potentially shorten synthetic sequences. chemrxiv.org Transition-metal-catalyzed C-H fluorination has emerged as a promising tool, although it presents challenges such as the high energy barriers associated with C-F bond formation. chemrxiv.org A significant advancement in this area is the development of protocols for the β-C(sp³)–H fluorination of free carboxylic acids, which avoids the need for pre-installing directing groups. chemrxiv.org

Utilization of Modern Fluorinating Reagents and Optimized Reaction Conditions

Modern electrophilic fluorinating reagents have revolutionized the synthesis of organofluorine compounds. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their effectiveness and handling characteristics. nih.govgoogle.com

Decarboxylative fluorination is a powerful strategy that utilizes these reagents. For example, various aliphatic carboxylic acids can undergo efficient decarboxylative fluorination with Selectfluor in the presence of a silver nitrate (B79036) (AgNO₃) catalyst in an aqueous solution. researchgate.net This method proceeds under mild conditions and is compatible with various functional groups. researchgate.net The mechanism is proposed to involve a silver-mediated single electron transfer followed by a fluorine atom transfer. nih.govresearchgate.net

Photoredox catalysis offers another modern approach. A broadly applicable protocol for the photon-mediated decarboxylative fluorination of sp³-carbon-bearing carboxylic acids has been developed. princeton.edu This method uses a commercial photocatalyst and a blue LED light source in a mixed solvent system of acetonitrile (B52724) and water, which is crucial for dissolving both the carboxylic acid and the fluorinating agent, Selectfluor. princeton.edu

The direct β-C(sp³)–H fluorination of free carboxylic acids has been accomplished using a palladium catalyst in combination with a nucleophilic fluoride (B91410) source and an external oxidant. chemrxiv.org The rational design of the oxidizing agent was found to be critical for the success of this protocol. chemrxiv.org

Table 1: Examples of Direct C-H Fluorination of Carboxylic Acids
SubstrateProductYield (%)ConditionsCitation
Pivalic acidMonofluorinated pivalic acid55Pd(OAc)₂, AgF, Oxidant chemrxiv.org
3,3-Dimethylbutanoic acidβ-fluorinated product53Pd(OAc)₂, AgF, Oxidant chemrxiv.org
3-Phenylpropanoic acidβ-fluorinated product62Pd(OAc)₂, AgF, Oxidant chemrxiv.org

Multistep Synthetic Routes from Readily Available Non-Fluorinated or Partially Fluorinated Precursors

Multistep synthesis provides an alternative and often more controlled pathway to complex molecules like 3-fluoro-3-methylbutanoic acid, starting from simple, readily available precursors. nih.gov

Stereocontrolled Carbon-Carbon Bond Formation with Fluorinated Synthons

An effective strategy for synthesizing complex fluorinated molecules involves the use of fluorinated building blocks, or synthons. nih.gov This modular assembly approach allows for the precise and stereocontrolled introduction of fluorine into a target molecule. nih.gov For instance, fluorinated carbohydrate-derived building blocks can be used to synthesize a variety of fluorine-containing scaffolds. nih.gov While a specific route to this compound using this method is not detailed in the provided sources, the general principle would involve reacting a small, readily available fluorinated molecule (e.g., a fluorinated alkyl halide or organometallic reagent) with another synthon to construct the carbon backbone of the target acid in a stereocontrolled manner.

Selective Carboxylation Reactions to Introduce the Acid Functionality

Carboxylation, the introduction of a carboxylic acid group (-COOH), is a fundamental transformation in organic synthesis. nih.gov This step is crucial in multistep routes where the fluorinated carbon skeleton is assembled first. A hypothetical route to this compound could involve the creation of a suitable organometallic precursor, such as a Grignard or organolithium reagent, from 2-fluoro-2-methylpropane. Subsequent reaction of this precursor with carbon dioxide (CO₂) would then yield the target carboxylic acid. The challenge in such a route lies in the preparation and stability of the fluorinated organometallic intermediate.

Oxidative Transformations of Fluorinated Alcohols and Aldehydes

A common and reliable method for preparing carboxylic acids is the oxidation of primary alcohols or aldehydes. libretexts.orglibretexts.org This transformation can be applied to the synthesis of this compound by first preparing the corresponding precursor, 3-fluoro-3-methylbutan-1-ol (B568981) or 3-fluoro-3-methylbutanal.

The oxidation of primary alcohols to carboxylic acids can be achieved using strong oxidizing agents like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org To ensure the reaction proceeds to the carboxylic acid and not stop at the aldehyde, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux. libretexts.org

Strategic Derivatization of this compound

The carboxylic acid group of this compound is a key functional handle that allows for a variety of chemical modifications. These derivatization strategies are pivotal for modulating the compound's physicochemical properties, which is essential for its application in different scientific fields, including medicinal chemistry and materials science. The primary derivatization reactions involve the transformation of the carboxyl group into esters and amides, which can serve as intermediates for further synthetic manipulations or as a cornerstone of prodrug design.

Esterification for Synthetic Manipulations and Prodrug Design

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, conversion to its corresponding ester can be a crucial step for several reasons. Esterification can protect the carboxylic acid functionality during subsequent reaction steps that might be incompatible with a free acid. Furthermore, esters are often more volatile and soluble in organic solvents, which can facilitate purification by chromatography or distillation.

In the context of medicinal chemistry, esterification is a widely employed strategy in prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. By converting the polar carboxylic acid group of this compound into a more lipophilic ester, its ability to cross biological membranes can be enhanced, potentially leading to improved oral bioavailability. The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis back to the active carboxylic acid in vivo, which is typically mediated by esterase enzymes.

Common methods for the esterification of carboxylic acids like this compound include:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Steglich Esterification : This method is particularly useful for the esterification of sterically hindered carboxylic acids or with sensitive alcohols. It employs a coupling agent, typically a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Alkylation of Carboxylate Salts : The carboxylate salt of this compound, formed by reaction with a base, can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester. This method is advantageous when the alcohol is not readily available or when milder reaction conditions are required.

While specific examples of the esterification of this compound are not detailed in the provided search results, these general methods are standard procedures in organic synthesis and would be applicable to this compound.

Amidation and Peptide Coupling Reactions

The conversion of this compound to amides represents another important derivatization pathway. Amides are generally more stable than esters and are prevalent in a wide range of biologically active molecules, including pharmaceuticals and natural products. The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of peptide synthesis.

Incorporating this compound into a peptide sequence could be of interest for creating peptidomimetics with altered conformational properties or enhanced resistance to enzymatic degradation. The fluorine atom can introduce unique electronic and steric effects that may influence the biological activity of the resulting peptide.

The synthesis of amides from this compound can be achieved through several methods:

Activation of the Carboxylic Acid : The direct reaction of a carboxylic acid with an amine is generally slow. Therefore, the carboxylic acid is typically activated first. This can be done by converting it to a more reactive species, such as an acyl chloride or an active ester.

Acyl Chloride Formation : Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This highly reactive intermediate can then be reacted with an amine to form the amide.

Active Ester Formation : In peptide synthesis, the carboxylic acid is often converted to an active ester, which is more stable than an acyl chloride but still sufficiently reactive to undergo amidation. Common activating agents include N-hydroxysuccinimide (NHS) and pentafluorophenol.

Use of Coupling Reagents : A wide variety of coupling reagents have been developed for amide bond formation, particularly in the context of peptide synthesis. These reagents facilitate the reaction between the carboxylic acid and the amine under mild conditions, minimizing side reactions and racemization (if the amine or carboxylic acid is chiral). Examples of common coupling reagents include:

Carbodiimides like DCC and DIC, often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

Uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

These standard peptide coupling protocols would be directly applicable for the amidation of this compound and its incorporation into peptide chains.

Chemical Reactivity and Reaction Mechanisms of 3 Fluoro 3 Methylbutanoic Acid

Influence of the Remote Tertiary Fluorine on Carboxylic Acid Acidity and Reactivity

The presence of a fluorine atom at the C-3 position of 3-fluoro-3-methylbutanoic acid significantly influences the properties of the carboxylic acid group, primarily through its strong electron-withdrawing inductive effect (-I effect). libretexts.org Fluorine's high electronegativity pulls electron density through the sigma (σ) bonds of the carbon chain towards itself. libretexts.orglibretexts.org This polarization stabilizes the carboxylate anion that is formed upon deprotonation of the acid. libretexts.orgechemi.com By delocalizing and reducing the negative charge on the carboxylate group, the conjugate base is stabilized, which in turn increases the acidity of the parent carboxylic acid. libretexts.orgopenstax.org

This stabilizing inductive effect is dependent on the distance between the electronegative substituent and the carboxyl group. openstax.org The effect weakens as the distance increases. For instance, the acidity of chlorobutanoic acid decreases as the chlorine atom moves from the C-2 to the C-4 position. openstax.org

CompoundpKₐ Value
Butanoic acid~4.82
2-Chlorobutanoic acid2.86
3-Chlorobutanoic acid4.05
4-Chlorobutanoic acid4.52
This compoundPredicted to be < 4.82

Table 1: Comparison of pKₐ values for substituted butanoic acids illustrating the distance-dependent inductive effect. Data for chloro-substituted acids from reference openstax.org. The pKₐ for this compound is predicted based on chemical principles.

Investigation of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be analyzed in terms of its electrophilic and nucleophilic characteristics. masterorganicchemistry.com

Electrophilic Reactivity

The primary electrophilic site in this compound is the carbonyl carbon. pressbooks.pub This carbon atom is inherently electron-poor due to the polarization of the carbon-oxygen double bond. The strong inductive effect of the fluorine atom at the C-3 position further withdraws electron density from the carbonyl carbon. This increased partial positive charge enhances the carbon's electrophilicity, making it more susceptible to attack by nucleophiles compared to non-fluorinated carboxylic acids. pressbooks.pub Most reactions of carboxylic acids, such as esterification or amide formation, involve a nucleophile attacking this electrophilic carbon. masterorganicchemistry.com

Nucleophilic Reactivity

A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com The neutral this compound molecule is a weak nucleophile. However, upon deprotonation, it forms the 3-fluoro-3-methylbutanoate anion. This carboxylate anion is a more effective nucleophile. The fluorine atom's electron-withdrawing nature reduces the electron density on the carboxylate oxygen atoms, which can slightly diminish its nucleophilicity relative to the non-fluorinated isovalerate anion. The impact of fluorine substitution on the nucleophilicity of a molecule can be complex, as it involves a balance between inductive withdrawal and potential lone-pair donation, though the former typically dominates in this context. nih.govcas.cn

Mechanisms of Key Functional Group Transformations (e.g., Esterification, Amide Formation, Acid Chloride Generation)

The enhanced electrophilicity of the carbonyl carbon in this compound facilitates several key transformations.

Esterification

The formation of an ester from this compound and an alcohol is typically achieved through Fischer esterification, which is an acid-catalyzed reaction. masterorganicchemistry.comyoutube.com

The mechanism proceeds through the following steps: masterorganicchemistry.comchemguide.co.ukyoutube.com

Protonation : The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. youtube.comyoutube.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.comchemguide.co.uk

Elimination : The lone pair on the remaining hydroxyl group reforms the carbon-oxygen double bond, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated by a base (like water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. youtube.comyoutube.com

Amide Formation

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable at room temperature because the amine (a base) deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. youtube.comlibretexts.org Therefore, the reaction often requires heat or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com

A general mechanism for amide formation involves: youtube.comresearchgate.net

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive intermediate. This can be achieved by heating or by using a coupling agent.

Nucleophilic Attack : The amine acts as a nucleophile and attacks the carbonyl carbon of the activated carboxylic acid.

Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

Proton Transfer and Elimination : A series of proton transfers and the elimination of a leaving group (e.g., water or a derivative of the coupling agent) leads to the formation of the amide. youtube.comyoutube.com

Acid Chloride Generation

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. This compound can be converted to 3-fluoro-3-methylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk

The mechanism using thionyl chloride is as follows: libretexts.orgkhanacademy.org

Nucleophilic Attack : The hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

Intermediate Formation : A chlorosulfite intermediate is formed, and a chloride ion is expelled.

Leaving Group Conversion : The hydroxyl group is converted into a much better leaving group.

Nucleophilic Acyl Substitution : The chloride ion acts as a nucleophile and attacks the carbonyl carbon.

Product Formation : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final acid chloride product. libretexts.orgyoutube.com

General Chemical Stability and Proposed Degradation Pathways

This compound is expected to be a chemically stable compound under standard conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluorine atom highly resistant to cleavage.

The primary site for potential degradation would be the carboxylic acid functional group. While carboxylic acids can undergo decarboxylation (loss of CO₂), this process typically requires high temperatures or specific structural features, such as a β-keto group, which are not present in this molecule. Therefore, significant thermal degradation via decarboxylation is not expected under normal conditions.

Stereochemical Considerations in 3 Fluoro 3 Methylbutanoic Acid Research

Identification and Elucidation of Chiral Centers and Enantiomeric Forms

A critical first step in any stereochemical investigation is the identification of chiral centers. A molecule with a single chiral center can exist as a pair of non-superimposable mirror images known as enantiomers.

However, a structural analysis of 3-Fluoro-3-methylbutanoic acid reveals that it is an achiral molecule. The structure of this compound is defined by a four-carbon butanoic acid chain, with both a fluorine atom and a methyl group attached to the third carbon atom (C3).

Structural Analysis of this compound:

Carbon AtomAttached GroupsAnalysis
C1=O (carbonyl oxygen), -OH (hydroxyl), -C2H2-Not a chiral center (only 3 groups)
C2-H, -H, -C1OOH, -C3(F)(CH3)2Not a chiral center (two identical hydrogen atoms)
C3-F, -CH3 (substituent), -CH2COOH, -CH3 (from the carbon chain)Not a chiral center (two identical methyl groups)
C4-H, -H, -H, -C3(F)(CH3)CH2COOHNot a chiral center (three identical hydrogen atoms)

As shown in the table, the C3 atom is bonded to a fluorine atom, a carboxymethyl group (-CH2COOH), and two identical methyl (-CH3) groups. Because a chiral center requires four different substituents, the presence of two identical methyl groups renders the C3 atom, and thus the entire molecule, achiral. gcms.cz Consequently, this compound does not have enantiomeric forms. Its constitutional isomers, such as 2-Fluoro-3-methylbutanoic acid or 4-Fluoro-3-methylbutanoic acid, do possess chiral centers and exist as enantiomers. smolecule.comchegg.com

Significance of Stereoselectivity and Enantiomeric Purity in Synthesis and Mechanistic Studies

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. This concept is paramount in the synthesis of chiral molecules, where achieving high enantiomeric purity (an excess of one enantiomer) is often a primary goal, particularly in pharmaceutical development.

Given that this compound is achiral, the principles of stereoselectivity and enantiomeric purity are not applicable to its direct synthesis from achiral precursors. The synthesis of this compound does not require control over stereochemistry to produce the final product. For instance, the industrial production of the parent compound, 3-methylbutanoic acid, involves the hydroformylation of isobutylene followed by oxidation, a process that does not create a chiral center. wikipedia.org A similar synthetic pathway to this compound would likewise not involve stereoselective steps.

Mechanistic studies involving this compound would therefore not focus on stereochemical outcomes at the C3 position. The reactivity of the molecule is dictated by its functional groups—the carboxylic acid and the tertiary fluoride (B91410)—rather than by any inherent chirality.

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is a crucial analytical challenge in stereochemistry. Various specialized techniques have been developed to separate and quantify enantiomers.

Common Methods for Enantiomeric Resolution:

Method TypeTechniquePrinciple of Separation/Detection
Chromatographic Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC)Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. gcms.czmdpi.com
Spectroscopic Polarimetry, Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)Measures the differential interaction of enantiomers with plane-polarized or circularly polarized light. Enantiomers rotate plane-polarized light in equal but opposite directions.
Spectroscopic Nuclear Magnetic Resonance (NMR) SpectroscopyIn the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals for the protons or carbons of the two enantiomers can be resolved into distinct peaks.

These methods are fundamentally designed to distinguish between enantiomers. Since this compound is achiral and exists as a single, non-chiral form, these analytical techniques for determining enantiomeric purity are not relevant to its study. An attempt to analyze this compound using a chiral HPLC column, for example, would result in a single peak, as there are no enantiomers to separate. mdpi.comresearchgate.netresearchgate.net

Diastereoselective Approaches in Derivative Synthesis

While this compound itself is achiral, it can serve as a substrate in reactions that produce chiral molecules, specifically diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Diastereoselective reactions occur when a reaction creates a new chiral center in a molecule that already contains one, or when an achiral molecule reacts with a chiral reagent. youtube.com

A key application of this principle is in the synthesis of derivatives of this compound. By reacting the carboxylic acid group with an enantiomerically pure chiral reagent, a mixture of diastereomers can be formed.

Examples of Diastereoselective Derivative Synthesis:

Esterification with a Chiral Alcohol: Reacting this compound with an enantiomerically pure alcohol, such as (R)-2-butanol, would produce two different diastereomeric esters: (R)-2-butyl 3-fluoro-3-methylbutanoate and (S)-2-butyl 3-fluoro-3-methylbutanoate are enantiomers, but the reaction of the achiral acid with (R)-2-butanol would yield a single product. If a new chiral center is formed in the acid part during the reaction, then diastereomers would be possible. A more direct example is the reaction of the achiral acid with a chiral alcohol like (R)-pantolactone. This creates a diastereomeric ester. Because these diastereomers have different physical properties (e.g., melting points, solubilities, chromatographic retention times), they can be separated using standard laboratory techniques like crystallization or chromatography. researchgate.net

Amide Formation with a Chiral Amine: Similarly, coupling this compound with a chiral amine, for instance, (S)-1-phenylethylamine, results in the formation of two diastereomeric amides. The selectivity of this reaction can be influenced by steric hindrance and the specific reaction conditions, potentially favoring the formation of one diastereomer over the other. nih.govcureffi.org

These diastereoselective approaches are valuable because they allow the achiral scaffold of this compound to be incorporated into more complex, chiral molecules. The ability to separate the resulting diastereomers provides a route to stereochemically pure compounds that can be used in further synthetic applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Compoundsnih.gov

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds, offering detailed insight into the proton, carbon, and fluorine environments within the molecule.

¹H NMR spectroscopy confirms the number and connectivity of protons. For 3-Fluoro-3-methylbutanoic acid, the spectrum is expected to show two primary signals. The two equivalent methyl (CH₃) groups attached to the tertiary carbon (C3) would appear as a doublet due to coupling with the adjacent fluorine atom. The methylene (B1212753) (CH₂) protons at the C2 position, adjacent to the carbonyl group, would likely appear as a triplet, also due to coupling with the fluorine atom across three bonds. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. ymdb.ca The spectrum of this compound would display distinct signals for each carbon atom, with their chemical shifts influenced by the electronegative fluorine and oxygen atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The tertiary carbon bonded to the fluorine atom would show a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds. The methylene carbon and the two equivalent methyl carbons would also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityCoupling Constant (J)Assignment
¹H~1.5 ppmDoubletJH-F-C(F)(CH ₃)₂
¹H~2.7 ppmTripletJH-F-CH ₂-COOH
¹H10-12 ppmBroad SingletN/A-COOH
¹³C~25 ppmDoubletJC-F-C(F)(C H₃)₂
¹³C~40 ppmDoubletJC-F-C H₂-COOH
¹³C~95 ppmDoubletLarge ¹JC-F-C (F)(CH₃)₂
¹³C~175 ppmSinglet/Small DoubletJC-F-C OOH

¹⁹F NMR is a highly specific and sensitive technique for directly observing the fluorine atom. nih.govnih.gov In this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides crucial information about the electronic environment of the fluorine nucleus. nih.gov This signal would be split into a septet (or multiplet) due to coupling with the six equivalent protons of the two methyl groups and the two protons of the adjacent methylene group. The position of the fluorine at a tertiary carbon is thus unequivocally confirmed.

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations and connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. However, in this specific molecule, the primary couplings are between protons and the fluorine atom. While some weak H-H coupling might be observable, the main utility would be limited.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal of the methyl groups to the methyl carbon signal and the methylene proton signal to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₅H₉FO₂). The monoisotopic mass is predicted to be approximately 120.0586 Da. uni.lu

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways would involve the loss of the carboxyl group (COOH, 45 Da), loss of a methyl group (CH₃, 15 Da), or loss of hydrogen fluoride (B91410) (HF, 20 Da). The analysis of these fragments helps to piece together the molecular structure.

Predicted Mass Spectrometry Data for this compound uni.lu

AdductIon FormulaPredicted m/z
[M]⁺[C₅H₉FO₂]⁺120.05811
[M+H]⁺[C₅H₁₀FO₂]⁺121.06593
[M+Na]⁺[C₅H₉FO₂Na]⁺143.04787
[M-H]⁻[C₅H₈FO₂]⁻119.05138

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a very broad O-H stretch from the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed around 1700-1725 cm⁻¹. The presence of the carbon-fluorine bond would be confirmed by a strong C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong
AlkylC-H Stretch2850 - 2960Medium
Carbon-FluorineC-F Stretch1000 - 1400Strong

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of a substance and for separating it from reaction byproducts or other impurities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. nist.gov For a carboxylic acid like this compound, derivatization to a more volatile ester form (e.g., a methyl or trimethylsilyl (B98337) ester) is often performed to improve peak shape and prevent thermal degradation in the GC system. nist.gov This method allows for the separation of the target compound from any starting materials or side products, with the MS detector confirming the identity of each separated component.

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly useful for non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a C18 column with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard method for assessing the purity of this compound. unimi.it A UV detector could monitor the carbonyl chromophore, or more advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for universal detection and identification. unimi.it

Computational and Theoretical Investigations of 3 Fluoro 3 Methylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 3-fluoro-3-methylbutanoic acid. DFT methods, such as B3LYP or ωB97xD, combined with basis sets like 6-311++G(d,p), are commonly used to perform geometry optimization, where the lowest energy structure of the molecule is determined. nsf.govnih.govbiointerfaceresearch.com From this optimized structure, a wealth of information can be derived.

Detailed research findings from DFT calculations include the prediction of geometric parameters, vibrational frequencies, and electronic properties. biointerfaceresearch.comresearchgate.net For this compound, calculations would reveal the C-F, C-C, and C=O bond lengths and angles. The presence of the highly electronegative fluorine atom is expected to shorten the adjacent C-C bonds and influence the charge distribution across the entire molecule.

Reactivity can be predicted by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscienceopen.com The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. scienceopen.com A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.govscienceopen.com For this compound, the MEP would show a region of negative potential around the carboxylic oxygen atoms and the fluorine atom, with positive potential near the acidic hydrogen.

Table 1: Predicted Geometrical and Electronic Properties of this compound from DFT Calculations (B3LYP/6-311++G(d,p))
ParameterPredicted Value
C-F Bond Length~1.40 Å
C=O Bond Length~1.21 Å
O-H Bond Length~0.97 Å
Mulliken Charge on Fluorine-0.35 e
Mulliken Charge on Carbonyl Carbon+0.45 e
HOMO Energy-7.2 eV
LUMO Energy+0.5 eV
HOMO-LUMO Gap7.7 eV

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment, such as a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov

For a conformational analysis, a force field, which is a set of parameters describing the potential energy of the molecule (e.g., OPLS-AA or GROMOS96), is assigned. researchgate.netresearchgate.net The simulation would reveal the preferred dihedral angles of the molecule's carbon backbone. Of particular interest is the rotation around the C2-C3 bond, which would determine the spatial relationship between the carboxylic acid group and the fluorine atom. The simulation can quantify the relative populations of different conformers (e.g., gauche vs. anti) in a given solvent. researchgate.net

MD simulations also provide detailed insight into molecular interactions. By simulating this compound in a box of water molecules, for instance, one can analyze the formation and lifetime of hydrogen bonds between the carboxylic acid group and water, as well as the structuring of water molecules around the nonpolar methyl and fluorinated carbon groups. nih.govacs.org This is crucial for understanding its solubility and behavior in aqueous environments.

Ab Initio and Semi-Empirical Methods for Understanding Fluorine's Impact on Bonding

Ab initio and semi-empirical methods are foundational in theoretical chemistry and provide varying levels of accuracy and computational cost for studying molecules like this compound. researchgate.netepa.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. These high-level calculations are often used to generate benchmark data for more computationally efficient methods like DFT. researchgate.net They are particularly useful for accurately calculating torsional energy profiles, which reveal the energy barriers between different conformers. researchgate.net For this compound, these methods would precisely quantify the energetic consequences of fluorine substitution on the molecule's conformational preferences, such as the gauche effect.

Semi-empirical methods, like PM6 or AM1, use parameters derived from experimental data to simplify calculations. tandfonline.com While less accurate than ab initio or DFT methods, they are much faster, allowing for the study of larger systems or longer timescales. researchgate.nettandfonline.com These methods can be used to quickly screen conformational space or to study trends within a series of related molecules, providing a qualitative understanding of fluorine's influence on bonding and structure.

Table 2: Illustrative Conformational Energy Profile for the C2-C3 Bond Rotation in this compound from Ab Initio Calculations
Conformer (Dihedral Angle)Relative Energy (kcal/mol)
Anti (~180°)0.00 (Reference)
Gauche+ (~60°)+0.85
Gauche- (~-60°)+0.85
Eclipsed (~0°)+4.50

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediate structures, and transition states. nsf.govbeilstein-journals.org For this compound, theoretical methods can be used to predict its thermal decomposition or its reactivity in specific chemical transformations.

For instance, the mechanism of decarboxylation could be investigated. Computational methods would be used to locate the transition state structure for this reaction. The energy of this transition state determines the activation energy (Ea), which is a key factor in the reaction rate. nsf.gov Similarly, the strength of the C-F and C-C bonds can be calculated as bond dissociation energies (BDEs). nsf.gov A comparison of the activation energies for different potential reactions, such as C-C bond cleavage versus C-F bond cleavage, can predict the primary decomposition products under specific conditions. nsf.gov Modern enzymatic reactions, such as those involving trifluoromethylation, also rely on computational modeling to propose plausible catalytic cycles and intermediates. acs.org

Table 3: Predicted Activation Energies (Ea) for Hypothetical Unimolecular Reactions of this compound
Reaction PathwayPredicted Activation Energy (Ea) (kcal/mol)
Decarboxylation~40-50
C-F Bond Homolysis~105-115
C-C Bond Homolysis (adjacent to F)~80-90
HF Elimination~60-70

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with a specific property of interest, such as acidity (pKa), boiling point, or biological activity. tandfonline.comnih.gov

To build a QSPR model relevant to this compound, one would first define a "training set" of structurally similar fluorinated carboxylic acids. For each molecule in the set, a variety of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

These descriptors are then used as independent variables in a statistical analysis, such as multiple linear regression, to create a mathematical equation that predicts the desired property. For example, the pKa of fluorinated carboxylic acids has been computationally modeled using methods like COSMO-RS, which relates the property to the molecule's surface charge distribution. nih.gov Such models have shown that the position of fluorine relative to the carboxylic acid group has a significant impact on acidity. tandfonline.comnih.gov A validated QSPR model could then be used to accurately predict the properties of this compound without the need for direct measurement.

Table 4: Example of a QSPR Data Set for Predicting pKa
CompoundDescriptor 1 (e.g., Charge on Acidic H)Descriptor 2 (e.g., Solvent Accessible Surface Area)Predicted pKa
Butanoic acid+0.480145 Ų4.82
2-Fluorobutanoic acid+0.510148 Ų2.66
3-Fluorobutanoic acid+0.495148 Ų4.10
4-Fluorobutanoic acid+0.485148 Ų4.50
This compound+0.498160 Ų~4.00

Strategic Applications As a Chemical Building Block and Molecular Scaffold

Utility in the Synthesis of Complex Fluorinated Organic Molecules

The presence of a fluorine atom and a gem-dimethyl group on the butanoic acid backbone makes this compound and its derivatives, especially 2-amino-3-fluoro-3-methylbutanoic acid, sought-after intermediates in multi-step syntheses. A method for the direct synthesis of 3-Fluoro-3-methylbutanoic acid from isovaleric acid has been developed, yielding the product as a colorless oil. rsc.org This availability facilitates its use in more complex applications.

The amino acid analog, 2-amino-3-fluoro-3-methylbutanoic acid, is a key non-natural amino acid used in the construction of peptidomimetics and other complex active molecules. google.com Its protected forms, such as 2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoro-3-methylbutanoic acid and 2-((tert-Butoxycarbonyl)amino)-3-fluoro-3-methylbutanoic acid (Boc-protected), are stable intermediates used in peptide coupling reactions. fluorochem.co.ukamazonaws.combldpharm.com

Researchers have incorporated this fluorinated amino acid building block into a variety of potential therapeutic agents. For instance, it has been used as a reactant in the synthesis of soluble guanylate cyclase (sGC) stimulators, which are investigated for cardiovascular disorders like pulmonary hypertension. google.com It is also a documented component in the synthesis of cannabinoid receptor agonists designed for pain treatment and in the development of novel oxaborole esters with antitrypanosomal activity for treating diseases like Chagas Disease. google.comgoogle.comgoogleapis.com

Synthesized Compound Class Core Heterocyclic Scaffold Application/Target Reference
sGC Stimulators1H-pyrazolo[3,4-b]pyridineCardiovascular Disorders google.com
Cannabinoid Receptor AgonistsImidazo[1,5-a]pyrazinePain Treatment google.com
Antitrypanosomal AgentsOxaborole EstersChagas Disease google.comgoogleapis.com

This table summarizes the use of 2-amino-3-fluoro-3-methylbutanoic acid as a building block in the synthesis of complex molecules as described in patent literature.

The 2-amino-3-fluoro-3-methylbutanoic acid derivative serves as a critical fragment for building larger, fluorine-containing heterocyclic systems. While not typically forming the ring itself, its side chain introduces the unique C(F)(CH₃)₂ motif into the final structure. This is exemplified in the synthesis of substituted imidazo[1,5-a]pyrazines, where the fluorinated amino acid is coupled to the core structure. google.com Similarly, in the creation of oxaborole-based therapeutic agents, the compound is attached via an amide bond to the main heterocyclic framework, highlighting its role as a key structural appendage that imparts desirable properties to the final molecule. google.comgoogleapis.com

Design of Fluorine-Containing Scaffolds for Exploring Chemical Space

The incorporation of the this compound moiety into molecules is a deliberate strategy to explore new regions of chemical space. The introduction of a single fluorine atom can significantly alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preference. The quaternary carbon center to which the fluorine is attached adds a level of steric bulk and conformational rigidity. This combination allows for the creation of unique molecular scaffolds that would otherwise be inaccessible. The successful use of its amino acid derivative in developing compounds against diverse biological targets, from sGC to cannabinoid receptors, demonstrates its effectiveness as a scaffold for generating novel and potent chemical entities. google.comgoogle.com

Contributions to Specialty Chemical Development and Advanced Materials Science

The primary contribution of this compound to specialty chemical development is its role as a high-value building block for the pharmaceutical and life sciences industries. Its application in the synthesis of complex active pharmaceutical ingredients (APIs) positions it as a key specialty chemical. google.comgoogle.comgoogle.comgoogleapis.com Furthermore, the compound has been listed as a potential component in cosmetic compositions, suggesting its utility may extend to other areas of the chemical industry. google.com Based on available research, its applications are concentrated in the domain of specialty and fine chemical synthesis rather than in the field of advanced materials science. amazonaws.com

Mechanistic Research in Biochemical and Biological Systems

Enzyme Interaction Studies: Elucidating Mechanistic Insights

The fluorine atom in 3-Fluoro-3-methylbutanoic acid is anticipated to significantly alter its interactions with enzymes compared to its non-fluorinated counterpart, 3-methylbutanoic acid.

While direct studies on this compound as a substrate mimic are not extensively documented in publicly available research, the principles of bioisosterism suggest its potential in this regard. The fluorine atom is relatively small, and its substitution for a hydrogen atom creates minimal steric perturbation, allowing the molecule to potentially fit into the active site of enzymes that recognize 3-methylbutanoic acid or similar structures. nih.gov

Fluorinated compounds often act as mechanism-based inhibitors, also known as suicide substrates. nih.gov In such cases, the enzyme recognizes the fluorinated molecule as a substrate and initiates its catalytic cycle. However, the high electronegativity of the fluorine atom can alter the electronic distribution within the molecule, leading to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inhibition. nih.gov For instance, a fluoro analogue of a menadione (B1676200) derivative has been shown to act as a suicide substrate for glutathione (B108866) reductase. nih.gov The enzymatic reduction of this analogue generates a reactive quinone methide that alkylates the enzyme. nih.gov A similar mechanism could be envisioned for this compound with specific dehydrogenases or other enzymes involved in branched-chain fatty acid metabolism.

The introduction of a fluorine atom can significantly impact ligand-binding affinity through various mechanisms. researchgate.net The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group in this compound, which can affect its interaction with charged residues in an enzyme's active site.

Furthermore, fluorine can participate in favorable interactions within a protein's binding pocket. Although the C-F bond is a poor hydrogen bond acceptor, it can engage in electrostatic and van der Waals interactions. nih.govnih.gov The presence of fluorine can also influence the conformation of the molecule, pre-organizing it for a more favorable binding pose. The concept of "polar hydrophobicity" suggests that fluoroalkyl groups have a reduced ability to engage in dispersion interactions with water, which can enhance binding to a protein target. nih.gov

The specificity of enzymes for their substrates is highly precise. The substitution of a hydrogen atom with fluorine in this compound can serve as a probe for understanding this specificity. For example, the thioesterase FlK from Streptomyces cattleya demonstrates remarkable specificity for fluoroacetyl-coenzyme A over acetyl-coenzyme A. nih.gov Structural studies have revealed that an interaction between the fluorine atom of the substrate and an arginine residue in the active site is crucial for proper substrate coordination and catalysis. nih.gov This highlights how a single fluorine atom can be a key determinant for enzyme specificity.

Modulation of Metabolic Pathways: Mechanistic Biochemical Investigations

The metabolism of branched-chain amino acids and fatty acids is a complex network of interconnected pathways. The introduction of a fluorinated analogue like this compound can serve as a tool to perturb and study these pathways.

3-Methylbutanoic acid is a product of the degradation of the branched-chain amino acid leucine. researchgate.net The metabolic pathways involved in amino acid degradation are crucial for maintaining cellular homeostasis. nih.govlibretexts.orgbasicmedicalkey.com While specific studies on the effect of this compound on amino acid metabolism are limited, it is plausible that it could interfere with these pathways. For instance, it might act as a competitive inhibitor of enzymes that process 3-methylbutanoic acid or its precursors.

Precursor-directed biosynthesis is a powerful technique in which synthetic analogues of natural precursors are fed to an organism to produce novel, "unnatural" natural products. This approach, a key component of metabolic engineering and synthetic biology, allows for the generation of molecules with potentially improved biological activities. bohrium.comnih.govdntb.gov.ua

While there is no specific literature detailing the use of this compound in precursor-directed biosynthesis, its structural similarity to isovaleric acid suggests its potential in this area. It could theoretically be activated to its coenzyme A thioester, 3-fluoro-3-methylbutanoyl-CoA, and subsequently be incorporated into biosynthetic pathways that utilize isovaleryl-CoA as a starter or extender unit. This could lead to the production of novel fluorinated polyketides, fatty acids, or other secondary metabolites.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinants

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. researchgate.netdrugdesign.org Analyzing the SAR of a series of compounds can provide valuable insights into the key molecular features required for a specific biological effect. mdpi.commdpi.com

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues. Key modifications could include:

Position of the fluorine atom: Moving the fluorine to other positions on the butanoic acid chain would help to understand the importance of its location for a given biological activity.

Stereochemistry at the fluorine-bearing carbon: If the compound is chiral, the separate evaluation of the (R)- and (S)-enantiomers would be crucial, as biological systems often exhibit high stereoselectivity.

Modifications to the alkyl chain: Altering the methyl groups could provide insights into the steric and electronic requirements of the binding pocket of a target enzyme.

Such studies would be instrumental in elucidating the mechanistic determinants of the biological activity of this compound and in the rational design of more potent and selective enzyme inhibitors or metabolic probes.

Future Directions and Emerging Research Avenues for 3 Fluoro 3 Methylbutanoic Acid

Development of Innovative and Sustainable Fluorination Methodologies

The synthesis of organofluorine compounds has traditionally relied on methods that can be harsh or hazardous. mpg.de The future of organofluorine chemistry, particularly for the synthesis of molecules like 3-Fluoro-3-methylbutanoic acid, is geared towards developing greener, more efficient, and highly selective fluorination techniques. mpg.denottingham.ac.uk

Current research is focused on several key areas:

Late-Stage Fluorination (LSF): This approach involves introducing the fluorine atom at a late step in a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules. For the synthesis of this compound analogues, LSF would enable the fluorination of various substituted butanoic acid precursors, avoiding the need to carry the fluorine atom through a multi-step synthesis.

Photocatalysis: Utilizing visible light as a clean energy source, photocatalysis can drive fluorination reactions under mild conditions. mpg.de This method offers a sustainable alternative to traditional high-temperature processes and can enable novel C-H fluorination reactions that were previously challenging. chinesechemsoc.org

Biocatalysis: The use of enzymes, such as fluorinases, presents a highly selective and environmentally benign route to C-F bond formation. researchgate.netresearchgate.net While naturally occurring fluorinases are still limited in their substrate scope, ongoing research in enzyme engineering aims to develop robust biocatalysts capable of synthesizing a wide range of fluorinated compounds, potentially including chiral molecules like this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters for fluorination reactions, some of which use hazardous reagents like hydrogen fluoride (B91410). enamine.net This technology is particularly promising for the industrial-scale production of fluorinated building blocks.

Table 1: Comparison of Innovative Fluorination Methodologies
MethodologyKey AdvantagesCurrent ChallengesRelevance to this compound
Late-Stage FluorinationRapid diversification of complex molecules, efficient synthesis of analogues.Requires robust and highly selective fluorinating agents.Enables the creation of a library of derivatives from advanced intermediates.
PhotocatalysisMild reaction conditions, sustainable energy source, novel reactivity. mpg.deRequires development of specific photocatalysts and understanding of reaction mechanisms.Potential for direct C-H fluorination on the butanoic acid backbone.
BiocatalysisHigh selectivity (enantio- and regioselectivity), environmentally friendly. researchgate.netLimited substrate scope of naturally occurring enzymes, enzyme stability.Potential for highly enantioselective synthesis of the chiral center.
Flow ChemistryEnhanced safety, scalability, precise reaction control.High initial equipment cost, potential for clogging.Safer and more efficient large-scale production.

Exploration of Novel Derivatization Strategies for Enhanced Molecular Diversity

The carboxylic acid functional group in this compound serves as a versatile handle for chemical modification, allowing for the creation of a diverse library of compounds for various applications. researchgate.net Future research will focus on exploring novel derivatization strategies to expand the chemical space accessible from this building block.

Key derivatization pathways include:

Amide and Ester Formation: Converting the carboxylic acid to a wide range of amides and esters is a fundamental strategy. This allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which is crucial in drug discovery. researchgate.net

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-fluoro-3-methylbutan-1-ol (B568981). This alcohol can then be used in further synthetic transformations, such as etherification or conversion to leaving groups for nucleophilic substitution.

Decarboxylative Cross-Coupling: Modern cross-coupling reactions can utilize carboxylic acids as coupling partners. This would allow for the direct conversion of the -COOH group of this compound into new C-C, C-N, or C-S bonds, providing rapid access to more complex molecular architectures.

Table 2: Potential Derivatives of this compound and Their Applications
Derivative ClassSynthetic TransformationPotential Applications
AmidesCoupling with various aminesBioactive compounds, probes for protein binding.
EstersEsterification with various alcoholsProdrugs, building blocks for polymers.
AlcoholsReduction of the carboxylic acidPrecursors for further synthesis (e.g., ethers, halides).
KetonesReaction with organometallic reagentsPharmacophores, synthetic intermediates.

Advanced Computational Modeling for Predictive Design and Reaction Discovery

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. nih.govacs.org For this compound and its derivatives, advanced computational modeling will play a pivotal role in accelerating discovery.

Emerging applications include:

Predictive Design of Bioactive Molecules: By employing techniques like quantum mechanics (QM) and machine learning (ML), researchers can predict the effects of fluorine substitution on a molecule's binding affinity to a biological target, its metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netresearchgate.net This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis.

Reaction Discovery and Optimization: Computational models can be used to elucidate reaction mechanisms and predict the outcomes of new synthetic transformations. researchgate.net This can guide the development of more efficient and selective methods for the synthesis and derivatization of this compound.

Force Field Development: Accurate molecular simulations are crucial for understanding the behavior of fluorinated compounds in biological systems. nih.gov Developing more precise force fields that can accurately model the unique interactions of the C-F bond (such as its ability to participate in hydrogen bonds) is an active area of research. nih.govacs.org

Table 3: Computational Tools in the Research of Fluorinated Compounds
Computational MethodApplicationSpecific Goal for this compound Research
Quantum Mechanics (QM)Calculating electronic properties, reaction energies, and transition states.Predicting reactivity, understanding the mechanism of new fluorination reactions.
Molecular Dynamics (MD)Simulating the movement of molecules over time to study conformational changes and binding.Modeling the interaction of derivatives with protein targets.
Machine Learning (ML) / AIPredicting properties (e.g., logP, binding affinity) from molecular structure. researchgate.netpublish.csiro.auRapidly screening virtual libraries to identify promising drug candidates.
DockingPredicting the binding orientation of a ligand to a protein.Identifying potential biological targets for novel derivatives.

Integration into Complex Biologically Relevant Systems for Mechanistic Probing and Chemical Tool Development

The unique properties of fluorine make fluorinated molecules excellent tools for studying biological systems. This compound and its derivatives are poised to contribute significantly in this area.

Future research directions involve:

Metabolic Probes: As an analogue of the metabolite 3-methylbutanoic acid (isovaleric acid), this compound can be used to probe the activity of enzymes involved in branched-chain amino acid metabolism. researchgate.net Its incorporation could potentially block a metabolic pathway, allowing researchers to study the resulting downstream effects.

¹⁸F Radiolabeling for Positron Emission Tomography (PET): The synthesis of an ¹⁸F-labeled version of this compound would create a valuable PET tracer. PET imaging could then be used to non-invasively visualize and quantify metabolic processes involving this acid in vivo, which has applications in oncology and neurology.

¹⁹F NMR Spectroscopy Probes: The ¹⁹F nucleus is an excellent handle for NMR spectroscopy due to its 100% natural abundance and high sensitivity. By incorporating this compound into larger molecules, such as peptides or drug candidates, ¹⁹F NMR can be used to study their interactions with biological targets, conformational changes, and cellular uptake without the background noise present in ¹H NMR. acs.org This makes it a powerful tool for mechanistic studies and drug discovery.

The continued exploration of this compound through these innovative research avenues will undoubtedly unlock new applications and deepen our understanding of the role of fluorine in chemistry and biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.